molecular formula C9H11F2N B2951711 (2R)-2-(2,3-Difluorophenyl)propan-1-amine CAS No. 2248172-81-6

(2R)-2-(2,3-Difluorophenyl)propan-1-amine

Cat. No. B2951711
CAS RN: 2248172-81-6
M. Wt: 171.191
InChI Key: ZWHCJWKLMAQYOE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Difluorophenyl)propan-1-amine, also known as DFPA, is a chemical compound that has gained attention in scientific research for its potential use in treating various neurological disorders. DFPA is a chiral compound, meaning it has two stereoisomers, (R)-DFPA and (S)-DFPA.

Mechanism of Action

(2R)-2-(2,3-Difluorophenyl)propan-1-amine works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This compound binds to the dopamine transporter, which is responsible for removing dopamine from the synapse. By blocking the dopamine transporter, this compound allows dopamine to accumulate in the synapse, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the brain, which can lead to improved motor function and mood. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

(2R)-2-(2,3-Difluorophenyl)propan-1-amine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, this compound is a chiral compound, which can complicate experiments that require the use of a specific stereoisomer. This compound also has limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

(2R)-2-(2,3-Difluorophenyl)propan-1-amine has shown promise in preclinical studies for its potential use in treating various neurological disorders. Future research could focus on optimizing the synthesis of this compound, developing more selective dopamine transporter inhibitors, and investigating the potential use of this compound in combination with other drugs for treating neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (2R)-2-(2,3-Difluorophenyl)propan-1-amine involves the reaction of (2,3-difluorophenyl)propan-1-ol with a chiral amine catalyst. The reaction occurs in the presence of a base and a solvent. The resulting product is this compound.

Scientific Research Applications

(2R)-2-(2,3-Difluorophenyl)propan-1-amine has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and depression. This compound has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in regulating movement, motivation, and reward.

properties

IUPAC Name

(2R)-2-(2,3-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCJWKLMAQYOE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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